5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

Medicinal Chemistry Cross-Coupling Synthetic Methodology

This heterocyclic building block delivers unmatched synthetic efficiency for medicinal chemistry programs. The 5-iodo substituent is critical for rapid, high-yield Suzuki-Miyaura and Sonogashira diversifications, directly reducing cycle times and resource waste. Unlike bromo/chloro analogs, the iodine leaving group ensures superior reactivity in palladium-catalyzed reactions. The 4-trifluoromethyl group imparts essential metabolic stability and lipophilicity, optimizing pharmacokinetic profiles. For kinase, GPCR, and MIF-targeted libraries, substitution with simpler pyrimidin-2-ols is not a viable alternative—generic analogs compromise both synthetic performance and biological outcomes.

Molecular Formula C5H2F3IN2O
Molecular Weight 289.98 g/mol
CAS No. 785777-97-1
Cat. No. B14150629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol
CAS785777-97-1
Molecular FormulaC5H2F3IN2O
Molecular Weight289.98 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1I)C(F)(F)F
InChIInChI=1S/C5H2F3IN2O/c6-5(7,8)3-2(9)1-10-4(12)11-3/h1H,(H,10,11,12)
InChIKeyKYBYTQJBXVAXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol (CAS 785777-97-1): Properties, Procurement, and Core Differentiation


5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic building block featuring a pyrimidin-2-ol core substituted with an iodine atom at the 5-position and a trifluoromethyl group at the 4-position [1]. This substitution pattern imparts distinct electronic properties and synthetic utility, making it a valuable intermediate in medicinal chemistry and agrochemical research . The compound's unique combination of a reactive iodo handle for cross-coupling and a metabolically stable trifluoromethyl group differentiates it from simpler pyrimidin-2-ols and halogenated analogs [2].

Why 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol Cannot Be Replaced by Generic Analogs in Advanced Synthesis


Substituting 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol with simpler pyrimidin-2-ols (e.g., 4-(trifluoromethyl)pyrimidin-2-ol, CAS 104048-92-2) or other halogenated analogs (e.g., 5-bromo or 5-chloro derivatives) is not viable for applications requiring specific reactivity and stability profiles. The iodine substituent at the 5-position is critical for efficient cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, due to its superior leaving group ability compared to bromine or chlorine [1]. Furthermore, the trifluoromethyl group significantly enhances metabolic stability and lipophilicity, which are essential for optimizing pharmacokinetic properties in drug discovery programs [2]. Generic substitution would compromise synthetic efficiency and biological performance, leading to failed experiments and wasted resources [3].

Quantitative Differentiation of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol: A Comparative Evidence Guide for Scientific Selection


Enhanced Cross-Coupling Reactivity via the 5-Iodo Substituent

The 5-iodo substituent in 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This is due to the lower bond dissociation energy of the C-I bond and the superior leaving group ability of iodide [1]. While specific kinetic data for this exact compound is not available in the open literature, class-level inference from the broader field of pyrimidine cross-coupling chemistry indicates that iodo-substituted pyrimidines typically exhibit reaction rates 5-10 times faster than their bromo counterparts under identical Suzuki-Miyaura conditions [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

High-Yield Chemoselective O-Alkylation in Pyrimidinone Derivatives

A study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)pyrimidines, a reaction class directly relevant to 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, demonstrated that high yields of 70–98% can be achieved for a range of derivatives under optimized conditions [1]. In contrast, similar reactions with non-iodinated or less activated pyrimidinones often result in significantly lower yields (<50%) and poor regioselectivity due to competing N-alkylation and decomposition [2].

Organic Synthesis Chemoselectivity Pyrimidinone Chemistry

Class-Level Anti-Tubercular Activity of Trifluoromethyl Pyrimidinones

A whole-cell screen against Mycobacterium tuberculosis identified the trifluoromethyl pyrimidinone series as having potent anti-tubercular activity, with 15 primary hits exhibiting minimum inhibitory concentrations (MICs) with good potency (IC90 < 5 μM) [1]. While 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol is a key building block for this class, its specific activity has not been reported. However, the presence of the 4-trifluoromethyl group is critical for this activity; substitution at this position with other groups (e.g., phenyl, benzyl) is tolerated but less optimal [1]. This class-level evidence underscores the value of this scaffold in anti-tubercular drug discovery.

Antimicrobial Tuberculosis Drug Discovery

Potential as a Macrophage Migration Inhibitory Factor (MIF) Inhibitor

Patent US20130079361A1 discloses iodo pyrimidine derivatives, including structures analogous to 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol, as inhibitors of macrophage migration inhibitory factor (MIF) [1]. The patent claims compounds of Formula (I) where the presence of a halogen (e.g., iodine) on the pyrimidine ring is essential for MIF inhibitory activity. While specific IC50 values for 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol are not provided in the patent, the structural class is validated as a potent MIF inhibitor scaffold, differentiating it from non-halogenated pyrimidines which lack this activity [1].

Immunology Inflammation Drug Discovery

Metabolic Stability Conferred by the 4-Trifluoromethyl Group

The trifluoromethyl group is a well-established bioisostere that significantly enhances metabolic stability by reducing oxidative metabolism by cytochrome P450 enzymes [1]. While direct comparative data for 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol is lacking, extensive class-level evidence demonstrates that the introduction of a CF3 group at the 4-position of pyrimidin-2-ols increases metabolic half-life by 2- to 10-fold compared to non-fluorinated or methyl-substituted analogs [2]. This translates to improved pharmacokinetic profiles and reduced dosing requirements in vivo [3].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Optimal Application Scenarios for 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol in Research and Development


Accelerated Lead Optimization via Efficient Cross-Coupling

In medicinal chemistry programs targeting kinases, GPCRs, or other protein targets, the 5-iodo handle of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol enables rapid diversification through palladium-catalyzed cross-coupling reactions [1]. This allows for the efficient synthesis of focused libraries of trifluoromethyl pyrimidinone analogs, accelerating SAR studies and lead optimization. The superior reactivity of the iodo substituent ensures high yields and reduced reaction times compared to bromo or chloro analogs, directly impacting project timelines and resource allocation [1].

Development of Next-Generation Anti-Tubercular Agents

Given the validated anti-tubercular activity of the trifluoromethyl pyrimidinone class, 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol serves as a strategic starting material for the synthesis of novel analogs with improved potency and selectivity against Mycobacterium tuberculosis [2]. Researchers can leverage the compound's reactivity to introduce diverse substituents at the 5-position, as demonstrated in the SAR studies of this series, to optimize MIC and cytotoxicity profiles [2].

Synthesis of Macrophage Migration Inhibitory Factor (MIF) Inhibitors

The iodo pyrimidine scaffold, as disclosed in patent US20130079361A1, is a privileged structure for MIF inhibition [3]. 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol provides a direct entry point to this class of inhibitors. Its use in synthetic routes to patented MIF inhibitors can support research in inflammatory diseases, oncology, and immunology, where MIF is a key therapeutic target [3].

Chemoselective Synthesis of Complex Pyrimidine-Based Architectures

The chemoselective O-alkylation methodology established for 4-(trifluoromethyl)pyrimidin-2(1H)-ones, which proceeds in 70-98% yield, is directly applicable to 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol [1]. This enables the construction of complex, densely functionalized pyrimidine derivatives for use as chemical probes, advanced intermediates, or potential drug candidates. The high regioselectivity and yield ensure that this building block is a reliable choice for multi-step syntheses where chemoselectivity is paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.